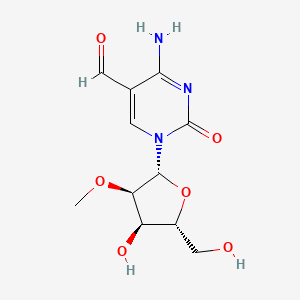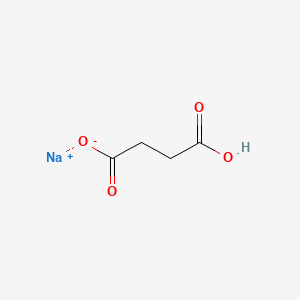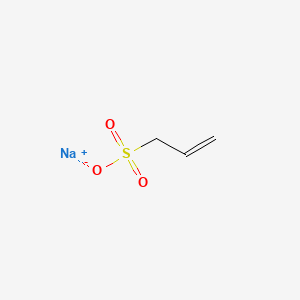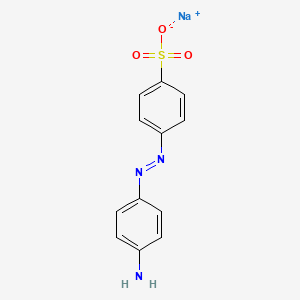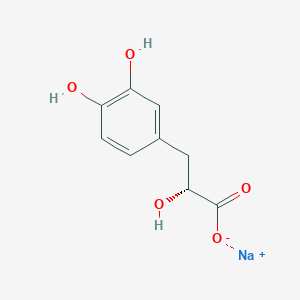
1-(5-Bromopyridin-2-yl)thiourea
Descripción general
Descripción
The compound "1-(5-Bromopyridin-2-yl)thiourea" is a derivative of thiourea with a bromopyridine moiety. Thiourea derivatives are known for their wide range of applications in medicinal chemistry and as intermediates in organic synthesis. The presence of the bromopyridine group suggests potential reactivity in substitution reactions, which could be useful in the synthesis of more complex molecules .
Synthesis Analysis
The synthesis of thiourea derivatives typically involves the reaction of amines with isothiocyanates. In the case of pyridine-containing thioureas, starting materials such as 2-amino-5-bromopyridine can be reacted with ethyl or phenylisothiocyanates to form the corresponding thiourea derivatives . The synthesis can be carried out in ethanol, and the initial isothiocyanates may be generated in situ from acidic chlorides and potassium thiocyanate . This method provides a straightforward approach to synthesizing a variety of thiourea derivatives with good yields and high purities, which is advantageous for library synthesis in drug discovery .
Molecular Structure Analysis
The molecular structure of thiourea derivatives can be established using various spectroscopic techniques. For instance, 1H and 13C NMR spectroscopy can be used to determine the chemical shifts, multiplicity, and integrated intensity of signals, which are crucial for confirming the structure of the synthesized compounds . Additionally, two-dimensional NMR spectra such as COSY (1H-1H) and HMQC (1H-13C) can provide information on homo- and heteronuclear interactions, further validating the molecular structure .
Chemical Reactions Analysis
Thiourea derivatives can participate in a variety of chemical reactions. For example, they can undergo heteroarylation reactions with thiophene, leading to the synthesis of unsymmetrical bipyridylthiophenes . The bromopyridine moiety in "1-(5-Bromopyridin-2-yl)thiourea" suggests that it could be used in similar reactions, potentially allowing for the introduction of different substituents onto the pyridine ring. Moreover, the presence of a bromine atom indicates that these compounds could be suitable for further functionalization through palladium-catalyzed cross-coupling reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiourea derivatives are influenced by their functional groups. The bromopyridine group, in particular, can affect the absorption properties of the compound, as seen in related compounds where UV maximum absorption is observed at specific wavelengths . The presence of the bromine atom can also enhance the reactivity of the compound towards nucleophilic substitution reactions, which is a significant aspect when considering its use in synthetic chemistry . Additionally, the thiourea moiety itself is known to exhibit biological activity, which could be explored in the context of drug development .
Aplicaciones Científicas De Investigación
Synthesis of Derivatives
1-(5-Bromopyridin-2-yl)thiourea serves as a precursor in the synthesis of substituted isoindolo[2,1-a]quinoxalin-6-yl–amino and 6-imino-5-yl thiourea derivatives. These compounds were prepared with good yields by reaction with 5-bromo-2-isothiocyanatopyridine, although they showed no significant antiviral activity against HIV-1 RT (Cirrincione et al., 2014).
Structural Studies
The synthesis and structural analysis of thiourea derivatives of functionally substituted pyridines, including 1-(5-bromopyridin-2-yl)thiourea, have been conducted. These studies utilized NMR spectroscopy to confirm the structures of the synthesized compounds, highlighting the importance of 1-(5-bromopyridin-2-yl)thiourea in the development of new chemical entities with potential pharmacological properties (Nurkenov et al., 2021).
Biological Activity
A variety of thiourea derivatives, including those derived from 1-(5-bromopyridin-2-yl)thiourea, have been synthesized and evaluated for their antimicrobial and antifungal activities. The studies aimed at identifying new therapeutic agents reveal the potential of 1-(5-bromopyridin-2-yl)thiourea derivatives in contributing to the development of new antimicrobial and antifungal agents, demonstrating varied efficacy against different microbial strains (Lanjewar et al., 2010).
Halogen Bond Studies
The study of C-Br...S halogen bonds in novel thiourea N-oxide cocrystals provided insights into the structural chemistry of thiourea derivatives. This research highlighted the significance of 1-(5-bromopyridin-2-yl)thiourea in understanding halogen bonding interactions, which can be crucial for designing new materials and drugs (Wzgarda-Raj et al., 2020).
Safety and Hazards
Mecanismo De Acción
Target of Action
The primary target of 1-(5-Bromopyridin-2-yl)thiourea is the enzyme α-glucosidase . This enzyme plays a crucial role in the treatment of type II diabetes mellitus .
Mode of Action
1-(5-Bromopyridin-2-yl)thiourea interacts with α-glucosidase, inhibiting its activity . The inhibition of α-glucosidase slows down the breakdown of carbohydrates into glucose, thus reducing the rise in blood glucose levels after a meal .
Biochemical Pathways
The inhibition of α-glucosidase affects the carbohydrate digestion pathway. Normally, α-glucosidase breaks down complex carbohydrates into simple sugars for absorption. By inhibiting this enzyme, 1-(5-Bromopyridin-2-yl)thiourea slows down this process, leading to a more gradual absorption of glucose from the digestive tract .
Result of Action
The result of the action of 1-(5-Bromopyridin-2-yl)thiourea is a reduction in post-meal blood glucose levels . This is beneficial for individuals with type II diabetes mellitus, as it helps to control their blood sugar levels and manage their condition .
Propiedades
IUPAC Name |
(5-bromopyridin-2-yl)thiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrN3S/c7-4-1-2-5(9-3-4)10-6(8)11/h1-3H,(H3,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWEBPIDYSNIWEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Br)NC(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70634154 | |
| Record name | N-(5-Bromopyridin-2-yl)thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70634154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Bromopyridin-2-yl)thiourea | |
CAS RN |
31430-38-3 | |
| Record name | N-(5-Bromopyridin-2-yl)thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70634154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (5-BROMO-PYRIDIN-2-YL)THIOUREA | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




